Azepane-1-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of azepane-1-sulfonamide and its derivatives involves several key methods and strategies. For instance, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes have been reported to undergo rhodium-catalyzed and substrate-controlled selective C-C bond activation, producing benzo[c]azepine derivatives among other common organic structural units (Chen et al., 2016). Additionally, chiral sulfonamides based on the 2-azabicycloalkane scaffold have been synthesized from aza-Diels–Alder cycloadducts, demonstrating the versatility of azepane-1-sulfonamide in synthesis (Samadaei et al., 2020).
Molecular Structure Analysis
The molecular structure of azepane-1-sulfonamide derivatives has been a subject of study, with efforts to elucidate their conformation and reactivity. For example, the gold-catalyzed intramolecular hydroamination of alkynic sulfonamides has allowed the synthesis of a variety of azepine derivatives, highlighting the importance of molecular structure analysis in understanding the reactivity of these compounds (Ito et al., 2011).
Chemical Reactions and Properties
Azepane-1-sulfonamide and its derivatives participate in a wide range of chemical reactions, demonstrating unique properties that make them valuable in organic synthesis. For instance, sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups have been utilized in the synthesis of 1,4-diazepines, showcasing the dynamic chemical properties of sulfonamide-containing compounds (Heo et al., 2020).
Physical Properties Analysis
The physical properties of azepane-1-sulfonamide derivatives, such as their solubility, melting points, and boiling points, are crucial for their application in different chemical contexts. Studies like those on azepanium ionic liquids have explored these aspects, providing insights into how the structural features of azepane-1-sulfonamide derivatives influence their physical properties (Belhocine et al., 2011).
Chemical Properties Analysis
The chemical properties of azepane-1-sulfonamide, including reactivity, stability, and functional group compatibility, are essential for its utility in synthetic chemistry. Research into the palladium-catalyzed asymmetric [4 + 3] cycloaddition of trimethylenemethane, for example, has highlighted the role of sulfone as a transient activating group, facilitating the synthesis of fused azepines with high reactivity and selectivity (Liu et al., 2021).
Scientific Research Applications
Inhibition of 11beta-Hydroxysteroid Dehydrogenase Type 1
Azepane sulfonamides, such as the compound discussed in (S. Neelamkavil et al., 2009), have been identified as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). These compounds could potentially be relevant in conditions where 11beta-HSD1 is implicated.
Anticancer Activity
Azepane sulfonamides have been investigated for their potential in cancer treatment. For example, chiral sulfonamides based on the 2-azabicycloalkane skeleton, including azepane, have shown cytotoxic activity against various human cancer cell lines (Mahzeiar Samadaei et al., 2020). Additionally, biaryl sulfonamides with the 2-azabicycloalkane skeleton have been synthesized and found to inhibit cell growth in selected cell lines (Dominika Iwan et al., 2020).
Anticancer Titanium(IV)-Bis-Chelates
Novel sulfonamide substituted heteroleptic salan titanium(IV)-bis-chelates, including those with azepane substitution, have been synthesized and evaluated for their anticancer activity against human carcinoma cell lines (Tiankun Zhao et al., 2015).
Azepanium Ionic Liquids
Azepanium, derived from azepane, has been used to synthesize a new family of room temperature ionic liquids, which could have applications in various industrial and scientific fields (T. Belhocine et al., 2011).
Variety of Pharmacological Properties
Azepane-based compounds exhibit a range of pharmacological properties and have been utilized in various therapeutic applications, including cancer treatment and other diseases (Gao-Feng Zha et al., 2019).
GlyT1 Inhibitors
Compounds like N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides have been identified as novel inhibitors of the glycine transporter 1 (GlyT1), which could have implications in neurological research (Jeffrey G. Varnes et al., 2010).
Future Directions
Azepane-based compounds, including Azepane-1-sulfonamide, continue to play a significant role in synthetic relevance due to their diverse biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .
properties
IUPAC Name |
azepane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWDFSKVUJAHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194043 | |
Record name | Sah 41-178 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepane-1-sulfonamide | |
CAS RN |
4108-89-8 | |
Record name | Sah 41-178 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sah 41-178 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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